molecular formula C20H16ClFN6O2 B2638294 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 893929-36-7

2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2638294
CAS No.: 893929-36-7
M. Wt: 426.84
InChI Key: SYBINYBASUVVDZ-UHFFFAOYSA-N
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Description

2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,5-d]pyrimidine core, substituted with a 3-chloro-4-methylphenyl group and a 4-fluorobenzyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6O2/c1-12-2-7-15(8-16(12)21)28-19-18(25-26-28)20(30)27(11-24-19)10-17(29)23-9-13-3-5-14(22)6-4-13/h2-8,11H,9-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBINYBASUVVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through a condensation reaction between a hydrazine derivative and a suitable nitrile or amidine compound under acidic or basic conditions.

    Substitution Reactions: The next steps involve the introduction of the 3-chloro-4-methylphenyl and 4-fluorobenzyl groups. This is typically done through nucleophilic substitution reactions, where the triazolopyrimidine core is reacted with the corresponding halogenated aromatic compounds in the presence of a base such as potassium carbonate or sodium hydride.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the triazolopyrimidine core, potentially yielding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, such as cancer or infectious diseases, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may also make it useful in applications such as catalysis or materials science.

Mechanism of Action

The mechanism by which 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide
  • 2-(3-(4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

Uniqueness

The uniqueness of 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3-chloro-4-methylphenyl and 4-fluorobenzyl groups differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide represents a significant class of small molecules with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C20H17ClN6O3
  • Molecular Weight : 424.8 g/mol
  • CAS Number : 847385-57-3
  • SMILES Notation : COc1cccc(-n2nnc3c(=O)n(CC(=O)Nc4ccc(C)c(Cl)c4)cnc32)c1

The compound features a triazolo-pyrimidine framework, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents suggests enhanced interaction with biological targets, contributing to its pharmacological profile.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. Specifically, derivatives of triazolo-pyrimidines have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : These compounds often act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.
  • Case Study : A study highlighted the effectiveness of similar triazolo-pyrimidine derivatives against breast cancer cells, demonstrating an IC50 value in the low micromolar range .

Antimicrobial Activity

Research has also unveiled antimicrobial properties associated with this compound class:

  • Broad-Spectrum Activity : Compounds featuring the triazolo-pyrimidine structure have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is believed to be due to disruption of bacterial DNA synthesis and function.

Other Pharmacological Activities

The compound's structural characteristics suggest potential in various other therapeutic areas:

  • Anti-inflammatory Effects : Similar compounds have demonstrated inhibition of pro-inflammatory cytokines.
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication mechanisms .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of halogen atoms (Cl and F) enhances binding affinity to target proteins.
  • Aromatic Rings : The substitution patterns on aromatic rings significantly influence the pharmacokinetic properties and overall potency.

Data Table: Summary of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAnticancerKinase inhibition
Similar Triazolo-PyrimidinesAntimicrobialDNA synthesis disruption
Various DerivativesAnti-inflammatoryCytokine inhibition

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the preparation of triazole and pyrimidine precursors. Key steps include:

  • Cyclization of intermediates under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like dimethylformamide (DMF) .
  • Coupling of the triazolopyrimidine core with the 4-fluorobenzyl acetamide moiety via nucleophilic substitution or amidation .
  • Optimization of reaction time (typically 12–24 hours) and use of catalysts (e.g., triethylamine) to enhance yield . Progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via 1^1H/13^13C NMR and HPLC .

Q. Which spectroscopic and chromatographic methods are essential for structural characterization?

  • NMR Spectroscopy : Critical for confirming the connectivity of the triazole, pyrimidine, and acetamide groups. 1^1H NMR detects aromatic protons and methyl groups, while 13^13C NMR verifies carbonyl and heterocyclic carbons .
  • HPLC : Ensures >95% purity by quantifying residual solvents and byproducts .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How do functional groups like the triazole and pyrimidine moieties influence biological activity?

The triazole ring participates in hydrogen bonding with enzyme active sites (e.g., kinase targets), while the pyrimidine core mimics purine bases, enabling DNA intercalation or enzyme inhibition . The 4-fluorobenzyl group enhances lipophilicity, improving cell membrane permeability .

Q. What are the common biological targets explored for this compound?

Preclinical studies focus on kinases (e.g., cyclin-dependent kinases), apoptosis regulators (e.g., Bcl-2), and DNA repair enzymes. Anticancer activity is often assessed via cell viability assays (e.g., MTT) in leukemia and solid tumor models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve efficacy?

  • Substituent Variation : Introduce halogens (e.g., Cl, F) at the 3-chloro-4-methylphenyl group to modulate electronic effects .
  • Scaffold Hybridization : Replace the pyrimidine ring with quinazoline or thienopyrimidine to alter binding affinity .
  • Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea to enhance solubility . Activity data is analyzed using IC50_{50} values and computational docking (e.g., AutoDock Vina) to correlate structural changes with target binding .

Q. How can contradictions in reported biological activity data be resolved?

  • Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives .
  • Purity Verification : Re-test batches with HPLC-MS to confirm absence of impurities that may skew results .
  • Cell Line Variability : Compare activity across multiple lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .

Q. What strategies optimize reaction conditions for improved yield and scalability?

  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • RNA Sequencing : Identify downstream gene expression changes to map signaling pathways .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 48 hours. Monitor degradation via HPLC to identify labile sites (e.g., hydrolysis of the acetamide group) .
  • Lyophilization : Improve long-term stability by storing at -20°C under inert atmosphere .

Q. What role does computational modeling play in predicting target interactions?

  • Molecular Docking : Predict binding modes with CDK2 or EGFR using Glide or Schrödinger Suite .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories to prioritize analogs with favorable ΔG values .
  • QSAR Models : Corrogate electronic (e.g., Hammett constants) and steric descriptors (e.g., molar refractivity) with bioactivity .

Key Methodological Considerations

  • Contradiction Analysis : Cross-validate data using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Scalability : Transition from batch to flow reactors for steps requiring precise temperature control .
  • Target Validation : Combine genetic (siRNA) and pharmacological (inhibitors) approaches to confirm mechanism .

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